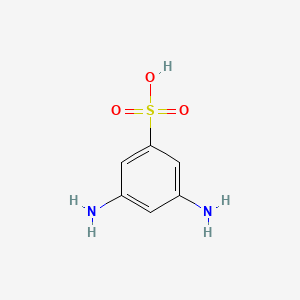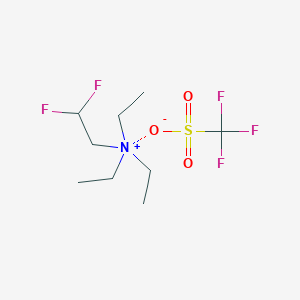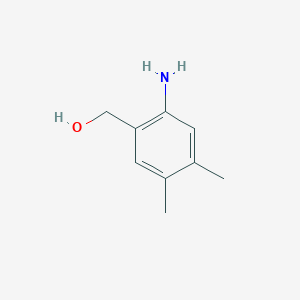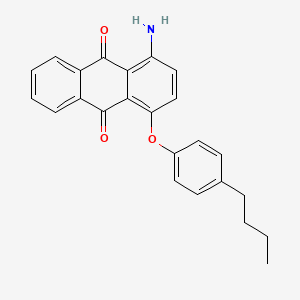
Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of carbamic acid and is often used in various chemical and biological research applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate typically involves the reaction of ethane-1,2-diamine with benzyl chloroformate in anhydrous dichloromethane. The reaction is carried out under nitrogen protection at a controlled temperature of 0°C. The benzyl chloroformate is added dropwise to the solution of ethane-1,2-diamine, and the mixture is stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A related compound with similar chemical properties but different applications.
Carboxybenzyl (CBz) group: Used as a protecting group in peptide synthesis and can be removed under specific conditions
Uniqueness
Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in certain applications, such as its ability to undergo various chemical reactions and its potential use in drug development.
Propriétés
Formule moléculaire |
C12H15F3N2O4 |
|---|---|
Poids moléculaire |
308.25 g/mol |
Nom IUPAC |
benzyl N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5H,6-8,11H2,(H,12,13);(H,6,7) |
Clé InChI |
IXXGMHXKZAWZLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)

![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)





![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
